2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile, also known as 2-MTPAC, is an organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. 2-MTPAC is a small molecule with a molecular weight of 194.2 g/mol and a melting point of -48 °C. It has a low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its structure consists of a pyridine ring connected to an acetonitrile group, with a methoxy and trifluoromethyl group attached to the pyridine ring.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has been studied for its potential applications in various scientific fields. It has been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, it has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Mechanism of Action
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile works by binding to the active sites of enzymes, blocking their activity and preventing them from performing their normal functions. For example, when 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile binds to the active site of the enzyme HDAC, it prevents the enzyme from removing acetyl groups from histones and thus prevents it from regulating gene expression. Similarly, when 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile binds to the active site of the enzyme COX-2, it prevents it from producing prostaglandins and thus prevents it from causing inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has been studied for its potential biochemical and physiological effects. In laboratory studies, 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has been shown to inhibit the activity of enzymes such as HDAC, COX-2, and 5-alpha-reductase, as well as to reduce inflammation and pain. It has also been studied for its potential effects on cancer cells, and has been shown to inhibit the growth of certain types of cancer cells in laboratory studies.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. It is also soluble in organic solvents such as ethanol and DMSO, which makes it easy to dissolve and work with in the laboratory. However, it has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it is a relatively new compound and its effects on biological systems are not yet fully understood, which can make it difficult to predict its effects in laboratory experiments.
Future Directions
There are several potential future directions for research on 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile. One potential direction is to further investigate its effects on cancer cells and determine if it can be used as a potential treatment for cancer. Another potential direction is to investigate its effects on other enzymes and biological pathways, such as those involved in the regulation of metabolism and energy production. In addition, further research could be done to investigate the potential side effects of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile and to develop methods to minimize or eliminate them. Finally, further research could be done to investigate the potential uses of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile in pharmaceuticals and other industries.
properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-6(2-3-13)7(5-14-8)9(10,11)12/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXFKCFZGHRJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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